molecular formula C15H21NO4 B1272380 (R)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid CAS No. 479064-97-6

(R)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Número de catálogo: B1272380
Número CAS: 479064-97-6
Peso molecular: 279.33 g/mol
Clave InChI: MBWMIEZHOLGJBM-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid ( 479064-97-6) is a chiral β-amino acid derivative of significant value in synthetic and medicinal chemistry research . This compound serves as a crucial building block for the synthesis of complex molecules, particularly in pharmaceutical research where the introduction of specific stereocenters is essential for biological activity . The molecular formula is C15H21NO4, and it has a molecular weight of 279.33 g/mol . Its structure features a p-tolyl group and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile intermediate for peptide-mimetics and active pharmaceutical ingredients (APIs) . The Boc protecting group is readily cleaved under mild acidic conditions, allowing for further functionalization and incorporation into larger molecular frameworks. The specific (R)-enantiomer is critical for creating stereoselective compounds, potentially for probing biological pathways or developing novel therapeutics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

(3R)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWMIEZHOLGJBM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375892
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479064-97-6
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479064-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Direct Boc Protection of β-Amino Acids

The Boc group is introduced to the amino group of (R)-3-amino-3-(p-tolyl)propanoic acid using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Typical conditions involve stirring at 0–25°C for 4–12 hours, yielding 85–92% product.

Table 1: Boc Protection Reaction Conditions

Parameter Typical Value Source
Solvent DCM/THF
Base TEA/DMAP
Temperature 0–25°C
Reaction Time 4–12 h
Yield 85–92%

Azanyl Ester Formation via Carbodiimide Coupling

Carboxylic acid precursors react with BocNHOH (tert-butyl aminocarbonate) using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM. This forms azanyl esters (RCO₂NHBoc), intermediates for subsequent 1,3-nitrogen migration.

Stereoselective Synthesis via 1,3-Nitrogen Migration

Iron-catalyzed 1,3-nitrogen migration enables enantioselective synthesis of Boc-protected β-amino acids.

Iron-Catalyzed Enantioselective Rearrangement

Azanyl esters undergo FeBIPF₂-catalyzed (2 mol%) rearrangement in dichlorobenzene (DCB)/chloroform (1:1) at –50°C with tetramethylpiperidine (TMP) as base. This method achieves 98% yield and 98% enantiomeric excess (ee).

Table 2: Iron-Catalyzed Rearrangement Parameters

Parameter Value Source
Catalyst (R,R)-FeBIPF₂ (2 mol%)
Solvent DCB/CHCl₃ (1:1)
Base TMP (2.0 equiv)
Temperature –50°C
Yield 98%
ee 98%

Substrate Scope and Limitations

  • Aryl Groups : p-Tolyl, m-tolyl, and substituted phenyl rings tolerate the reaction.
  • Alkyl Chains : Linear and α-branched carboxylic acids yield α,α-disubstituted β-amino acids with 78–97% ee.

Chiral Resolution Techniques

Racemic mixtures of 3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid require resolution to isolate the (R)-enantiomer.

Chiral HPLC Separation

Using cellulose-based columns (Chiralpak® IC) with hexane/isopropanol mobile phases, enantiomers are resolved with >99% ee. This method is preferred for small-scale syntheses.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze (S)-enantiomers, leaving (R)-enantiomers intact. Yields reach 70–85% with 95–99% ee.

Industrial-Scale Optimizations

Continuous Flow Reactors

Replacing batch reactors with flow systems enhances Boc protection efficiency. Residence times of 10–30 minutes at 50°C improve throughput by 3–5×.

Solvent and Catalyst Recycling

DMAP and DCC are recovered via aqueous extraction, reducing costs by 20–30%.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield (%) ee (%) Scalability Cost Efficiency
Boc Protection 85–92 N/A High High
Iron-Catalyzed 98 98 Moderate Moderate
Chiral HPLC 60–75 >99 Low Low
Enzymatic Resolution 70–85 95–99 Moderate Moderate

Challenges and Innovations

Boc Deprotection Contamination

Residual trifluoroacetic acid (TFA) from Boc removal can protonate amino groups. Neutralization with 1 M KHCO₃ minimizes this.

Recent Advances

  • Photocatalysis : Visible light-mediated reactions reduce iron catalyst loading to 0.5 mol%.
  • Biocatalysis : Engineered transaminases synthesize (R)-enantiomers directly from ketones, bypassing resolution.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Peptide Synthesis

One of the primary applications of (R)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, enabling the formation of complex peptide structures. This compound serves as a building block for synthesizing biologically active peptides and can be utilized to introduce specific functionalities within peptide sequences.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing bioactive peptides that exhibit enhanced biological activity compared to their unmodified counterparts. The incorporation of this compound has been shown to improve the stability and solubility of peptides, making them more effective in therapeutic applications .

Drug Delivery Systems

2.1 Biodegradable Polymers

The compound has been investigated for its role in developing biodegradable polymers for drug delivery systems. Its structural properties allow it to be incorporated into polymer matrices that can release therapeutic agents in a controlled manner.

Case Study: Controlled Release Formulations

Research has indicated that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) matrices enhances the release profile of encapsulated drugs. This controlled release is particularly beneficial for peptides and proteins that require sustained delivery to achieve therapeutic efficacy .

Cosmetic Formulations

3.1 Skin Care Products

The compound's properties have also been explored in cosmetic formulations, particularly in skin care products. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in topical formulations.

Case Study: Formulation Development

In a study focused on cosmetic formulation principles, researchers utilized this compound as part of a formulation aimed at improving skin moisture retention and overall skin feel. The results indicated that formulations containing this compound exhibited superior sensory attributes compared to control formulations without it .

Summary and Future Directions

This compound shows promise across various fields, including medicinal chemistry, drug delivery systems, and cosmetics. Its versatility as a building block in peptide synthesis and its role in enhancing drug delivery formulations highlight its potential for further research and development.

Data Table: Applications Overview

Application AreaSpecific Use CaseBenefits
Medicinal ChemistryPeptide synthesisImproved stability and bioactivity
Drug Delivery SystemsBiodegradable polymersControlled release of therapeutic agents
Cosmetic FormulationsSkin care productsEnhanced hydration and sensory feel

Mecanismo De Acción

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The p-tolyl group may influence the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

    ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness: ®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions. The Boc protecting group provides stability during synthetic processes, making it a valuable intermediate in organic synthesis.

Actividad Biológica

(R)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid, commonly referred to as Boc-Tyr(p-tolyl)-OH, is an amino acid derivative that exhibits significant biological activity. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics. Understanding its biological activity provides insights into its potential therapeutic uses and mechanisms of action.

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 479064-97-6

The biological activity of this compound primarily stems from its role as an amino acid building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the stability and solubility of the amino acid during chemical reactions. Upon deprotection, the amino acid can participate in various biological interactions, including enzyme inhibition and receptor binding.

Biological Activity Overview

  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Receptor Interaction : As an amino acid analog, it may interact with neurotransmitter receptors, influencing neuronal signaling pathways. For instance, it has been studied for its effects on glutamate receptors, which are crucial in synaptic transmission and plasticity.
  • Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Inhibition of Glutamate Receptors

A study investigated the effects of various amino acid derivatives on NMDA receptor activity. It was found that certain modifications to the amino acid structure significantly altered receptor binding affinities and functional responses. Specifically, compounds with a p-tolyl group showed enhanced interaction with the receptor compared to their simpler counterparts, indicating a potential pathway for developing neuroprotective agents .

Case Study 2: Synthesis and Biological Evaluation

In a comprehensive evaluation, researchers synthesized a series of Boc-protected amino acids, including this compound. These compounds were tested for their ability to inhibit specific enzymes involved in cancer metabolism. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant inhibitory potential .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight279.33 g/mol
CAS Number479064-97-6
Enzyme Inhibition IC50Varies (low micromolar range)
Receptor Binding AffinityEnhanced with p-tolyl group

Q & A

Q. What are the key synthetic routes for (R)-3-((tert-Boc)amino)-3-(p-tolyl)propanoic acid, and how do reaction conditions influence yield and enantiomeric purity?

Methodological Answer: The synthesis typically involves:

  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride (Boc₂O) or Boc-Cl in the presence of a base (e.g., triethylamine) to protect the amine functionality. This step often occurs under anhydrous conditions at 0–25°C .
  • Coupling Reactions : Carbodiimide-based reagents (e.g., DCC, EDC) with DMAP or HOBt as catalysts are used for amide bond formation or esterification. Solvents like dichloromethane (DCM) or DMF are common .
  • Enantiomeric Control : Asymmetric synthesis or chiral resolution (e.g., chiral HPLC) ensures the (R)-configuration. Reaction temperature and solvent polarity critically impact enantioselectivity; lower temperatures often improve stereochemical outcomes .
  • Purification : HPLC (reverse-phase or chiral columns) or flash chromatography isolates the product, with yields ranging from 50–85% depending on substituent steric effects .

Q. How is the compound characterized, and which analytical techniques confirm its structural integrity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR verifies the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 6.8–7.3 ppm for p-tolyl). COSY or HSQC distinguishes coupling patterns .
    • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Boc C-O) confirm functional groups .
  • Chromatography : HPLC retention time and mass spectrometry (HRMS or LC-MS) validate purity (>95%) and molecular weight .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 150–200°C for similar Boc-protected derivatives) and thermal stability .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents) influence the compound’s bioactivity and binding affinity in drug discovery?

Methodological Answer:

  • Comparative Studies : Replace the p-tolyl group with electron-withdrawing (e.g., Cl, CF₃) or electron-donating (e.g., OMe) substituents. Assess bioactivity via:
    • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorescence-based kinetics .
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track permeability in cell monolayers (e.g., Caco-2 for intestinal absorption) .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic effects with binding pocket interactions. For example, CF₃ groups enhance hydrophobic interactions but may reduce solubility .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) during synthesis?

Methodological Answer:

  • Kinetic Resolution : Use lipases (e.g., CAL-B) or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively hydrolyze or synthesize one enantiomer. Monitor ee via chiral HPLC with UV detection .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine). X-ray crystallography confirms absolute configuration .
  • Process Optimization : Adjust solvent polarity (e.g., THF vs. MeCN) and temperature to suppress racemization. For example, low-temperature (-20°C) reactions with DIPEA as base improve ee to >98% .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic (PK) properties?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME predict logP (target ~2–3 for oral bioavailability) and P-glycoprotein substrate likelihood. The p-tolyl group’s logP (~2.7) balances lipophilicity and solubility .
  • Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) using Schrödinger’s MetaSite. Modify the Boc group to methyl carbamate (lower steric bulk) if rapid hydrolysis is observed in liver microsomes .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for aryl substitutions. For example, 4-Cl may enhance target affinity by 1.5 kcal/mol compared to p-tolyl .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for analogs with different aryl substituents?

Critical Factors :

  • Steric Hindrance : Bulky groups (e.g., 3,4-diCl) reduce coupling reaction efficiency (yield drops to ~40%) compared to p-tolyl (yield ~75%) due to hindered nucleophilic attack .
  • Electronic Effects : Electron-deficient aryl rings (e.g., CF₃) accelerate Boc deprotection under acidic conditions, complicating isolation .
  • Purification Challenges : Polar substituents (e.g., OH) increase solubility in aqueous phases, reducing recovery during extraction .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.